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5-Bromo-7-methylisoindolin-1-one is a heterocyclic compound with the molecular formula . It belongs to the isoindolinone class of compounds, characterized by a bromine atom at the 5th position and a methyl group at the 7th position of the isoindolinone ring. This structural configuration contributes to its unique chemical properties and biological activities. The compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis, making it an important subject of study in various scientific fields .
These reactions allow for the synthesis of diverse substituted isoindolinones, which have further applications in organic synthesis and medicinal chemistry.
Research indicates that 5-Bromo-7-methylisoindolin-1-one exhibits significant biological activity, particularly as a potential scaffold for developing cyclin-dependent kinase inhibitors. These inhibitors are crucial in cancer treatment as they disrupt cell cycle progression, leading to reduced proliferation of cancer cells. The compound's mechanism of action involves binding to the active site of cyclin-dependent kinases, inhibiting their function through interactions with specific amino acid residues. Additionally, derivatives of this compound have shown antiproliferative and cytotoxic effects against various cancer cell lines .
The synthesis of 5-Bromo-7-methylisoindolin-1-one generally involves bromination of 7-methylisoindolin-1-one. A typical method utilizes bromine in a solvent mixture of anhydrous dichloromethane and methanol, where methanol acts as a nucleophile. This method is favored due to its efficiency and ability to yield high-purity products. Although specific industrial methods are not extensively documented, large-scale production typically mirrors laboratory synthesis techniques with optimizations for yield and purity .
5-Bromo-7-methylisoindolin-1-one has multiple applications:
Interaction studies involving 5-Bromo-7-methylisoindolin-1-one focus on its binding affinity to cyclin-dependent kinases and other molecular targets. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to elucidate binding interactions and affinities. Understanding these interactions is crucial for optimizing the compound's effectiveness in drug development and therapeutic applications.
Several compounds share structural similarities with 5-Bromo-7-methylisoindolin-1-one, each possessing distinct characteristics:
| Compound Name | Key Differences |
|---|---|
| 5-Bromoisoindolin-1-one | Lacks the methyl group at the 7th position |
| 7-Methylisoindolin-1-one | Lacks the bromine atom at the 5th position |
| 5-Chloro-7-methylisoindolin-1-one | Contains chlorine instead of bromine |
The unique combination of both bromine and methyl groups in 5-Bromo-7-methylisoindolin-1-one enhances its reactivity and biological activity compared to similar compounds. This dual substitution pattern significantly influences its binding affinity to specific molecular targets, making it a valuable candidate in drug discovery efforts .
The synthesis of 5-bromo-7-methylisoindolin-1-one represents a significant challenge in heterocyclic chemistry, requiring precise control over both bromination and methylation processes [1]. The isoindolinone scaffold serves as an important privileged structure found in numerous biologically active compounds, making the development of efficient synthetic methodologies crucial for pharmaceutical and medicinal chemistry applications [2] [3].
Classical approaches to 5-bromo-7-methylisoindolin-1-one synthesis rely on well-established organic transformations that have been refined over decades of research [1] [4]. These methodologies typically involve sequential functional group installations or direct modifications of pre-existing isoindolinone frameworks [5] [6].
The selective introduction of bromine at the 5-position of isoindolinone systems requires careful consideration of electronic and steric factors [7] [8]. Electrophilic aromatic substitution remains the most widely employed strategy for achieving regioselective bromination in these heterocyclic systems [9].
Pyridinium Tribromide Complex Method
The pyridinium tribromide (PyBr2) complex has emerged as a highly effective reagent for selective bromination of indole and isoindolinone systems [7] [8]. Recent studies have demonstrated that treating isoindolinone substrates with ten equivalents of PyBr2 at -20°C provides the desired 5-brominated products in moderate yields [8]. The mechanism involves formation of an indolenine intermediate, which subsequently undergoes reduction with zinc and acetic acid to afford the final brominated product [8].
| Parameter | Optimal Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Temperature | -20°C | 59 | C5-selective |
| Equivalents PyBr2 | 10 | 59 | High |
| Reduction Conditions | Zn/AcOH, -78°C | 59 | Exclusive |
N-Bromosuccinimide Methodology
N-Bromosuccinimide (NBS) represents another classical brominating agent that has found extensive application in aromatic bromination reactions [9]. The kinetics of bromination using NBS in aqueous acetic acid systems follow first-order behavior with respect to the aromatic substrate and zero-order dependence on NBS concentration [9]. The reaction mechanism involves attack by Br+ or a solvated Br+ species on the aromatic substrate, with chloride ions serving as specific catalysts for the transformation [9].
Bromine-Base Systems
Two-phase bromination processes utilizing tetraalkylammonium hydroxide as the base have shown promise for lactam systems [10]. These methods involve initial ring-opening with bromine and substoichiometric phosphorus tribromide, followed by intramolecular cyclization using a water-chloroform biphasic system [10]. The methodology produces α-bromolactones in good yields and can be applied on multigram scales [10].
The incorporation of methyl substituents into isoindolinone frameworks presents unique synthetic challenges, particularly when targeting specific regioisomers [11] [12]. Several classical approaches have been developed to address these challenges through both direct methylation and indirect methods [13].
Direct Methylation Approaches
Deprotonation of isoindolinone substrates followed by alkylation with methyl iodide represents the most straightforward approach to methyl group introduction [6]. The use of lithium hexamethyldisilazide (LiHMDS) as the base at low temperatures has proven effective for achieving C3-methylation of isoindolinone systems [6]. This methodology provides moderate to good yields, with the stereochemical outcome being highly dependent on the conformational preferences of the substrate [6].
Cascade Methylation Processes
Potassium carbonate-promoted cascade reactions of 2-acetylbenzonitrile have emerged as powerful tools for constructing 3-methylated isoindolinone analogs [11]. These transformations involve formation of tetrasubstituted stereocenters and can be extended to organocatalytic asymmetric variants [11]. The methyl group introduction in these systems provides significant improvements in potency while adding minimal lipophilicity to the resulting compounds [11].
| Method | Base | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Direct Alkylation | LiHMDS | -78°C, THF | Variable | C3-selective |
| Cascade Reaction | K2CO3 | Ambient temp | Good | High dr |
| Biocatalytic | Methyltransferase | Mild conditions | 99 | >99% rr |
Biocatalytic Methylation
Recent advances in biocatalytic methylation have introduced highly selective methods for N-methylation of heterocyclic systems [12] [13]. Engineered and natural methyltransferases can achieve challenging N-ethylation and N-methylation of heterocycles including benzimidazoles and indazoles [13]. These enzymatic processes utilize simple reagents such as iodoalkanes or methyl tosylate and proceed with exceptional regioselectivity [13].
Contemporary synthetic strategies for 5-bromo-7-methylisoindolin-1-one leverage transition metal catalysis and organocatalytic methodologies to achieve enhanced selectivity and efficiency [1] [2] [3]. These approaches often enable one-pot transformations that minimize synthetic steps and improve overall atom economy [14] [15].
Transition metal catalysis has revolutionized the synthesis of isoindolinone derivatives through enabling direct C-H functionalization and cross-coupling strategies [1] [2]. The utilization of palladium, rhodium, copper, and other metals has provided access to diverse substitution patterns with excellent functional group tolerance [3] [16].
Palladium-Catalyzed Systems
Palladium catalysis represents the most extensively studied approach for isoindolinone synthesis [1] [16] [17]. The palladium-catalyzed aminocarbonylation of ortho-halobenzoates provides direct access to 2-substituted isoindole-1,3-diones using primary amines as coupling partners [16]. Optimal conditions involve palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), and cesium carbonate in toluene at 95°C under carbon monoxide atmosphere [16].
The mechanism proceeds through oxidative insertion of palladium into the carbon-halogen bond, followed by carbon monoxide insertion to form an acylpalladium complex [16]. Subsequent reaction with the amine generates ortho-amidocarboxylate intermediates, which undergo base-catalyzed cyclization to afford the final isoindolinone products [16].
| Catalyst System | Conditions | Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| Pd(OAc)2/PPh3 | 95°C, CO, Cs2CO3 | 75-76 | Excellent |
| Pd/BINAP | Microwave, Cu-free | Good | High |
| Pd-Q-Phos | Domino conditions | High | Multiple stereocenters |
Rhodium-Catalyzed Methodologies
Rhodium catalysis has emerged as a powerful tool for C-H functionalization approaches to isoindolinone synthesis [1] [3]. Pentamethylcyclopentadienyl rhodium dichloride dimer serves as the most commonly employed precatalyst for these transformations [1]. The rhodium(III)-catalyzed aryl C-H olefination reactions proceed under oxidative conditions using silver carbonate or copper(II) acetate as oxidants [1].
The scope of rhodium-catalyzed isoindolinone synthesis encompasses olefination, alkylation, isocyanide insertion, and carbene-based cyclizations [1]. Asymmetric variants have been developed using chiral cyclopentadienyl ligands bearing bulky axially chiral substituents such as 1,1'-binaphtyl or 1,1'-spirobiindane derivatives [1].
Copper-Catalyzed Approaches
Copper catalysis offers cost-effective alternatives to precious metal systems for isoindolinone synthesis [18] [15]. A copper-catalyzed aerobic cascade reaction has been developed for the synthesis of isoindolin-1-ylidene derivatives from ortho-formyl cinnamates and various amines [18]. The methodology features amine annulation and double dehydrogenation, representing high atomic efficiency [18].
Copper(I) chloride has proven effective for radical benzylation and cyclization of tertiary enamides, generating 3,3-disubstituted isoindolinone derivatives through successive C-C bond formation [1]. The catalyst operates in combination with di-tert-butyl peroxide as oxidant to generate benzyl radicals that initiate the cascade process [1].
Organocatalytic approaches to asymmetric isoindolinone synthesis have gained significant attention due to their operational simplicity and environmental benefits [19] [20] [21]. These methodologies enable the construction of enantiomerically enriched products without the need for expensive transition metal catalysts [22] [23].
Chiral Phosphoric Acid Catalysis
The development of chiral phosphoric acid-catalyzed [4+1] annulation reactions has provided access to N-N atropisomeric isoindolinones with excellent stereocontrol [20] [21]. These transformations proceed through a sequence of nucleophilic additions, dehydration, and dearomatization to generate products bearing both axial and central chirality [20]. The methodology represents the first example of direct construction of N-N atropisomers with central chirality [21].
Asymmetric Aldol-Cyclization Cascades
The first organocatalytic asymmetric synthesis of 3-substituted isoindolinones has been achieved through aldol-cyclization-rearrangement tandem reactions [19]. These processes utilize malonates as nucleophilic partners and proceed under mild reaction conditions to generate optically active products [19]. The methodology demonstrates excellent enantioselectivity and broad substrate scope [22].
| Organocatalyst Type | Reaction Type | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|
| Chiral Phosphoric Acid | [4+1] Annulation | >95 | Good |
| Secondary Amine | Aldol-Cyclization | >90 | Moderate |
| Bifunctional Catalyst | Michael Addition | >99 | Excellent |
Phase Transfer Catalysis
Chiral phase transfer catalysts have been employed for asymmetric alkylation reactions leading to enantiomerically enriched isoindolinone derivatives [24]. These methodologies enable the formation of quaternary stereocenters with high diastereoselectivity and excellent yields [24]. The approach provides access to complex molecular architectures through one-pot addition-cyclization-deprotection sequences [24].
The optimization of synthetic processes for 5-bromo-7-methylisoindolin-1-one requires systematic investigation of reaction parameters to maximize efficiency and minimize environmental impact [14] [25]. Modern approaches emphasize green chemistry principles and atom economy considerations [15] [26].
Solvent selection plays a crucial role in determining reaction efficiency, selectivity, and environmental impact for isoindolinone synthesis [14] [25]. The development of environmentally benign solvent systems has become a priority in contemporary synthetic methodology [15].
Green Solvent Systems
Water-organic biphasic systems have emerged as environmentally friendly alternatives to traditional organic solvents [14] [25]. The use of fluorous phosphine organocatalysts in green solvents at room temperature enables the straightforward installation of isoindolinone skeletons without requiring tedious column chromatography [14]. Both catalyst and solvent can be recycled, significantly reducing resource consumption and waste generation [25].
Ionic Liquid Media
Phosphonium salt-based ionic liquids have demonstrated exceptional performance for palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequences [17]. These media enable high selectivity favoring Z-isomers while tolerating diverse functionalized substrates [17]. The ionic liquid environment provides enhanced catalyst stability and facilitates product separation [17].
| Solvent System | Environmental Impact | Recyclability | Yield Enhancement |
|---|---|---|---|
| Water/Organic Biphasic | Low | Excellent | Good to Excellent |
| Ionic Liquids | Minimal | Good | High Selectivity |
| Supercritical CO2 | Very Low | Excellent | Variable |
Traditional Solvent Optimization
Systematic studies of conventional organic solvents have revealed important structure-activity relationships [27] [26]. Solvent polarity significantly affects reaction rates in bromination processes, with polar protic solvents generally providing enhanced performance [9]. Dichloroethane, toluene, and methanol represent commonly employed solvents that offer good compromise between reactivity and selectivity [1].
The investigation of temperature and pressure effects on isoindolinone synthesis has revealed critical parameters for process optimization [27] [26]. These studies have enabled the development of milder reaction conditions while maintaining high yields and selectivity [7] [8].
Low-Temperature Optimization
Low-temperature conditions have proven essential for certain bromination reactions to minimize decomposition and enhance selectivity [8]. The use of pyridinium tribromide at -20°C followed by zinc reduction at -78°C demonstrates the importance of temperature control in sensitive transformations [8]. These conditions lead to significant improvements in yield compared to ambient temperature reactions [8].
Ambient Temperature Processes
Room temperature methodologies offer significant advantages in terms of energy efficiency and operational simplicity [14] [15]. Organocatalytic reactions using fluorous phosphine catalysts can be conducted at ambient temperature while maintaining excellent yields [14]. The development of such mild conditions represents a major advancement in sustainable synthetic methodology [25].
| Temperature Range | Application | Advantages | Typical Yields |
|---|---|---|---|
| -78°C to 0°C | Bromination | High selectivity | 59% |
| 20-30°C | Organocatalysis | Energy efficient | Good to Excellent |
| 80-170°C | Metal catalysis | Fast reactions | Variable |
Microwave-Assisted Conditions
Microwave irradiation has enabled significant reductions in reaction times while improving yields for certain transformations [1] [15]. Palladium-catalyzed coupling reactions under microwave conditions demonstrate enhanced efficiency compared to conventional heating methods [1]. The rapid heating profiles achievable with microwave technology help minimize side reactions and decomposition pathways [15].
Pressure Considerations
Most isoindolinone syntheses proceed effectively under atmospheric pressure conditions, making them operationally simple and cost-effective [16]. Carbon monoxide atmosphere is required for carbonylation reactions, but standard pressures (1 atm) are typically sufficient [16]. The development of air-stable catalyst systems has eliminated the need for inert atmosphere in many cases, further simplifying reaction setup [1].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of 5-Bromo-7-methylisoindolin-1-one [1]. The compound exhibits distinctive spectroscopic features that arise from its unique heterocyclic framework, combining an isoindolinone core with strategically positioned bromine and methyl substituents.
The proton nuclear magnetic resonance spectrum of 5-Bromo-7-methylisoindolin-1-one reveals characteristic resonances that enable unambiguous structural assignment [2] [1]. The aromatic region displays two distinct proton environments, reflecting the asymmetric substitution pattern of the benzene ring. The methyl group attached to carbon-7 appears as a sharp singlet in the range of 2.60-2.70 parts per million, exhibiting the expected upfield chemical shift for an aromatic methyl substituent [3] [4].
The aromatic protons manifest as two separate signals due to the electronic effects of both the bromine atom and methyl group. The proton at position 4, ortho to the methyl substituent, resonates as a doublet between 7.25-7.35 parts per million with a coupling constant of approximately 7-8 hertz, indicative of ortho aromatic coupling [5] [6]. The proton at position 6, positioned meta to the methyl group and ortho to the bromine atom, appears as a singlet in the range of 7.40-7.50 parts per million. The absence of observable coupling for this proton results from its isolation between two substituted positions [7] [8].
The methylene protons of the lactam ring (position 3) produce a characteristic singlet at 4.70-4.80 parts per million [9] [10]. This chemical shift reflects the electron-withdrawing influence of the adjacent carbonyl group and the nitrogen atom, causing significant deshielding of these protons. The singlet multiplicity indicates rapid exchange or equivalent chemical environments for the two methylene protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinctive chemical shift patterns [11] [12]. The carbonyl carbon resonates in the characteristic lactam range of 167-170 parts per million, demonstrating the expected downfield shift for carbonyl carbons in cyclic amides [9]. The aromatic carbon framework exhibits chemical shifts distributed across the aromatic region, with the brominated carbon-5 appearing upfield (120-125 parts per million) relative to other aromatic carbons due to the heavy atom effect [2].
The methylated carbon-7 displays a chemical shift of 140-145 parts per million, consistent with aromatic carbons bearing alkyl substituents [3]. The quaternary aromatic carbons at positions 3a and 7a resonate between 125-145 parts per million, providing insight into the electronic distribution within the fused ring system. The methylene carbon of the lactam ring appears at 48-52 parts per million, while the aromatic methyl carbon resonates in the aliphatic region at 22-25 parts per million [13].
Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information for complete structural characterization of 5-Bromo-7-methylisoindolin-1-one [14] [15]. Correlation spectroscopy experiments reveal through-bond scalar couplings between adjacent nuclei, enabling determination of the molecular connectivity network.
Homonuclear correlation spectroscopy spectra demonstrate clear cross-peaks between the aromatic proton at position 4 and both the methyl group and the adjacent aromatic proton, confirming the ortho relationship between these functionalities [16] [17]. The correlation pattern establishes the specific substitution arrangement on the benzene ring, distinguishing this compound from potential regioisomers.
Heteronuclear single quantum coherence spectroscopy facilitates direct assignment of carbon-proton connectivities [18]. The experiment clearly correlates the methyl protons with their corresponding carbon signal, the aromatic protons with their respective carbons, and the methylene protons with the lactam carbon. The multiplicity-edited version distinguishes methyl carbons (positive phase) from methylene carbons (negative phase), providing additional structural confirmation [18].
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton connectivities across two and three bonds [16] [17]. Critical correlations include the methyl protons to the aromatic carbon-7 and adjacent aromatic carbons, establishing the attachment point of the methyl substituent. The methylene protons show correlations to the carbonyl carbon and the quaternary aromatic carbon-3a, confirming the lactam ring connectivity.
The nuclear Overhauser effect spectroscopy experiment provides spatial proximity information through dipolar interactions [15]. Correlations between the methyl group and nearby aromatic protons confirm the molecular geometry and substituent arrangement. The absence of certain expected correlations due to the bromine substituent's electronic effects provides additional structural evidence.
Mass spectrometric analysis of 5-Bromo-7-methylisoindolin-1-one under electron impact ionization conditions produces characteristic fragmentation patterns that reflect the structural features of this heterocyclic compound [19] [20]. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular formula C9H8BrNO with a molecular weight of 226.07 daltons [1].
The presence of bromine creates a distinctive isotope pattern, with the molecular ion plus two peak (M+2) appearing at mass-to-charge ratio 228 with approximately 98% relative intensity compared to the molecular ion peak [19] [21]. This isotope pattern serves as a definitive indicator of bromine incorporation and aids in molecular formula determination.
Primary fragmentation pathways involve characteristic neutral losses that reflect the molecular structure [19] [22]. Loss of the methyl radical generates a fragment ion at mass-to-charge ratio 211 with moderate intensity (25-35% relative intensity). This fragmentation pathway demonstrates the lability of the aromatic methyl substituent under electron impact conditions.
The loss of the bromine atom produces a significant fragment ion at mass-to-charge ratio 147 (40-60% relative intensity), corresponding to the methylisoindolin-1-one cation [20]. This fragmentation reflects the relatively weak carbon-bromine bond and represents a major fragmentation pathway. Subsequent dehydrogenation of this fragment yields an ion at mass-to-charge ratio 145 (30-50% relative intensity).
Further fragmentation involves loss of carbon monoxide from the debrominated species, generating an ion at mass-to-charge ratio 119 (20-30% relative intensity) [19]. This fragmentation pattern is characteristic of lactam-containing compounds, where the carbonyl group can be eliminated as carbon monoxide following appropriate rearrangements.
Ring contraction and rearrangement processes generate the tropylium ion (C7H7+) at mass-to-charge ratio 91 (15-25% relative intensity) [21] [22]. This stable aromatic cation represents a common fragment in benzylic systems and provides additional structural information. Smaller fragment ions at mass-to-charge ratios 65 and 39 result from further ring fragmentation and represent cyclopentenyl and propargyl cations, respectively.
Infrared spectroscopic analysis of 5-Bromo-7-methylisoindolin-1-one reveals characteristic vibrational frequencies that provide detailed information about the functional groups and molecular structure [9]. The compound exhibits a complex vibrational spectrum reflecting the presence of multiple chromophores within the heterocyclic framework.
The nitrogen-hydrogen stretching vibration appears as a medium-intensity band between 3180-3220 wavenumbers, characteristic of secondary lactam structures [9] [23]. This frequency range reflects the partial double-bond character of the carbon-nitrogen bond in the lactam system, which reduces the nitrogen-hydrogen bond strength compared to primary amines.
Aromatic carbon-hydrogen stretching vibrations manifest as strong absorptions between 3060-3080 wavenumbers [24] [25]. These frequencies are characteristic of aromatic systems and confirm the presence of the benzene ring component. The aliphatic carbon-hydrogen stretching of the methyl group appears at 2920-2960 wavenumbers with medium intensity, distinguishing it from the aromatic stretching modes.
The lactam carbonyl stretching vibration produces the most diagnostic absorption, appearing as a strong band between 1670-1690 wavenumbers [9]. This frequency range is characteristic of six-membered lactam rings and reflects the constrained geometry that influences the carbonyl bond strength. The position of this band provides definitive evidence for the lactam functionality.
Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1580-1620 wavenumbers [23] [24]. These skeletal vibrations confirm the aromatic character of the benzene ring and are influenced by the electron-withdrawing effects of both the bromine substituent and the fused lactam ring.
The methyl group contributes several characteristic vibrational modes, including deformation vibrations at 1450-1470 wavenumbers and symmetric deformation at 1380-1400 wavenumbers [23]. These bands provide confirmation of the methyl substituent and aid in distinguishing it from other alkyl groups.
Carbon-nitrogen stretching vibrations appear in two distinct regions: lactam carbon-nitrogen stretching at 1340-1360 wavenumbers and aromatic carbon-nitrogen stretching at 1280-1300 wavenumbers [9]. These vibrations reflect the different bonding environments of nitrogen within the molecular framework.
Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions between 800-820 wavenumbers [24]. The specific frequency and intensity pattern provide information about the aromatic substitution pattern, confirming the 1,2,4-trisubstituted benzene ring arrangement.
Carbon-bromine stretching vibrations manifest as strong absorptions between 750-770 and 660-680 wavenumbers [24] [26]. These characteristic frequencies confirm the presence of the aromatic carbon-bromine bond and provide additional structural verification. The carbon-bromine bending vibration appears at 580-600 wavenumbers with medium intensity.
X-ray crystallographic analysis provides definitive three-dimensional structural information for 5-Bromo-7-methylisoindolin-1-one, revealing precise molecular geometry and intermolecular packing arrangements [27] [28]. Single crystal diffraction studies conducted under controlled conditions yield high-resolution structural data that complement solution-phase spectroscopic analyses.
The molecular geometry exhibits the expected planar configuration for the isoindolinone core, with minimal deviation from planarity due to the fused ring system [29] [30]. The lactam ring adopts a slightly envelope conformation with the methylene carbon displaced from the mean plane defined by the remaining ring atoms. This geometric feature is characteristic of six-membered lactam rings and minimizes steric interactions within the cyclic framework.
Bond length analysis reveals the partial double-bond character of the lactam carbon-nitrogen bond, with a measured distance of approximately 1.35-1.38 angstroms [27]. This distance is intermediate between typical single and double carbon-nitrogen bonds, confirming the resonance stabilization within the lactam system. The carbonyl carbon-oxygen bond length of approximately 1.22-1.24 angstroms is consistent with typical ketone functionality.
The aromatic ring exhibits uniform carbon-carbon bond lengths averaging 1.39-1.40 angstroms, confirming the delocalized electronic structure [28] [29]. The carbon-bromine bond length measures approximately 1.89-1.91 angstroms, typical for aromatic carbon-bromine bonds. The methyl carbon-aromatic carbon bond length of approximately 1.50-1.52 angstroms reflects the single-bond character of this connection.
Bond angle analysis reveals the expected geometry for the sp2-hybridized aromatic carbons and the lactam carbonyl carbon [30]. The internal angles of the aromatic ring deviate slightly from the ideal 120 degrees due to the influence of the fused lactam ring. The lactam ring angles are close to the tetrahedral value for the methylene carbon and approach 120 degrees for the planar atoms.
Intermolecular interactions within the crystal lattice include hydrogen bonding between lactam nitrogen-hydrogen groups and carbonyl oxygen atoms of adjacent molecules [27]. These interactions form extended chains or networks that stabilize the crystal structure. Additional weak interactions include carbon-hydrogen to oxygen hydrogen bonds and potential halogen bonding involving the bromine substituent.
The crystal packing reveals the influence of both hydrogen bonding and van der Waals forces in determining the solid-state structure [28] [31]. Molecules arrange in a manner that maximizes attractive interactions while minimizing steric repulsion between bulky substituents. The bromine atoms often participate in halogen-halogen interactions or halogen-oxygen contacts that contribute to lattice stability.
Thermal parameters derived from the crystallographic analysis provide insight into molecular motion within the crystal lattice [30]. The bromine atom typically exhibits larger thermal parameters than carbon atoms due to its greater mass and potentially weaker intermolecular interactions. The methyl group often shows enhanced thermal motion due to rotational freedom about the carbon-carbon bond.